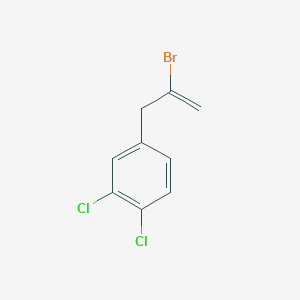

2-Bromo-3-(3,4-dichlorophenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-(3,4-dichlorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, along with a propene group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,4-dichlorophenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3,4-dichlorophenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled bromination. The use of automated systems and advanced reactors can help in maintaining consistent reaction conditions and high yields.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-(3,4-dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles like hydrogen halides or halogens.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane (DCM) or acetic acid.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of substituted derivatives such as 3-(3,4-dichlorophenyl)-1-propylamine.

Addition: Formation of 2,3-dibromo-3-(3,4-dichlorophenyl)propane.

Oxidation: Formation of 2,3-epoxy-3-(3,4-dichlorophenyl)propane.

Aplicaciones Científicas De Investigación

2-Bromo-3-(3,4-dichlorophenyl)-1-propene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-(3,4-dichlorophenyl)-1-propene involves its reactivity with various biological targets. The bromine atom and the double bond in the propene group make it a versatile electrophile that can interact with nucleophilic sites in enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in drug design and biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-3-(4-chlorophenyl)-1-propene

- 2-Bromo-3-(3,5-dichlorophenyl)-1-propene

- 2-Bromo-3-(3,4-difluorophenyl)-1-propene

Uniqueness

2-Bromo-3-(3,4-dichlorophenyl)-1-propene is unique due to the presence of both bromine and two chlorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for specific synthetic applications and research studies.

Actividad Biológica

2-Bromo-3-(3,4-dichlorophenyl)-1-propene is a halogenated organic compound with significant biological activity, particularly in medicinal chemistry and chemical biology. Its unique structure, characterized by the presence of bromine and dichlorophenyl groups, contributes to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C9H7BrCl2

- Molecular Weight : 265.96 g/mol

- Boiling Point : 291.1 °C

- Density : 1.557 g/cm³

- CAS Number : 842140-32-3

These properties highlight the compound's stability and its potential for various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The bromine atom and the double bond in the propene structure allow it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying active sites.

- Protein Modification : It may alter protein functions, impacting various biochemical pathways.

These interactions are crucial for its application in drug design and development.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms enhances binding affinity to bacterial enzymes, making these compounds potential candidates for new antibacterial agents.

Anticancer Activity

The compound is also being investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways. This potential has led to its consideration as a lead compound in the development of new anticancer therapies.

Case Studies

-

Antimicrobial Activity Study :

- Objective : Evaluate the efficacy against Staphylococcus aureus.

- Method : Minimum Inhibitory Concentration (MIC) testing.

- Results : Compounds with similar structures showed MIC values ranging from 3.12 to 12.5 µg/mL.

- : Suggests potential for developing new antibacterial agents based on this scaffold .

- Anticancer Research :

Applications in Research

The compound has several applications across different scientific fields:

- Organic Synthesis : Acts as an intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry : Investigated for its potential as a building block in drug development.

- Material Science : Used in creating polymers with tailored properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 2-Bromo-3-(4-chlorophenyl)-1-propene | Different substitution pattern | Varies in reactivity |

| 2-Bromo-3-(2,3-difluorophenyl)-1-propene | Contains fluorine instead of chlorine | Alters chemical properties significantly |

| 2-Bromo-3-(2,3-dimethylphenyl)-1-propene | Methyl groups instead of chlorine | Affects steric and electronic properties |

This table illustrates how structural variations influence biological activity and chemical reactivity.

Propiedades

IUPAC Name |

4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXOGYOWQYDEHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C=C1)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373628 |

Source

|

| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-32-3 |

Source

|

| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.